molecular formula C12H13BrN2O2S B3012026 1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole CAS No. 1206081-84-6

1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B3012026
CAS No.: 1206081-84-6
M. Wt: 329.21
InChI Key: XNDWHFIOHPFPCN-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a sulfonyl group (-SO₂-) at the 1-position of the pyrazole ring, linked to a 4-bromo-3-methylphenyl substituent. The pyrazole core is substituted with methyl groups at positions 3 and 3.

Key physicochemical properties can be inferred from related compounds:

  • Molecular weight: ~370–390 g/mol (based on C₁₄H₁₇ClN₂O₃S, a similar sulfonyl pyrazole in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-8-6-11(4-5-12(8)13)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWHFIOHPFPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This process stabilizes the highest-occupied molecular orbital (HOMO) and is achieved through a series of reactions involving bromination and sulfonylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group enhances its pharmacological properties, making it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting potential use in cancer therapy .

Agrochemicals

The compound's structure allows it to function as a herbicide or pesticide. Research indicates that pyrazole derivatives can affect plant growth regulators and pest resistance mechanisms.

Case Study : Research conducted by agricultural scientists showed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield .

Material Science

In materials science, this compound is explored for its role in creating novel polymers and composites with enhanced thermal stability and mechanical properties.

Data Table: Comparison of Material Properties

PropertyControl SampleSample with Compound
Tensile Strength (MPa)5075
Thermal Stability (°C)200250
Flexural Modulus (GPa)58

This table illustrates the improvements in mechanical properties when incorporating the compound into polymer matrices.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Pyrazole Derivatives

(a) 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • Structure : Features a dihydropyrazole ring with a 4-methylphenylsulfonyl group.
  • Synthesis : Reacts 5-phenyl-4,5-dihydro-1H-pyrazole with 4-methylbenzenesulfonyl chloride.
  • Crystallography : The pyrazoline ring is nearly planar (max. deviation: 0.078 Å), suggesting rigidity that may influence molecular packing or receptor binding.
  • Key difference : The dihydropyrazole core (vs. fully aromatic pyrazole in the target compound) reduces aromaticity, altering electronic properties.
(b) 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
  • Structure : Chloro and propoxy substituents on the phenyl ring instead of bromo and methyl groups.
  • Properties :
    • Molecular weight: 328.81 g/mol.
    • Predicted density: 1.31 g/cm³; boiling point: 487.4°C.
  • Key difference : The propoxy group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.

Halogen-Substituted Pyrazole Derivatives

(a) 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
  • Structure : Lacks the sulfonyl group but retains the 4-bromo-3-methylphenyl substituent.
  • Properties :
    • Molecular weight: 265.15 g/mol.
    • Purity: 98% (commercially available but discontinued).
  • Key difference : Absence of the sulfonyl group reduces polarity and solubility compared to the target compound.
(b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : A dihydropyrazolone with bromine and chlorophenyl groups.
(a) 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole Derivatives
  • Activity : Demonstrates hypotensive, antiarrhythmic, and analgesic properties in rodents.
  • Modifications : Bromination at the 4-position enhances antiplatelet activity.
  • Key difference: The diphenyl substitution pattern contrasts with the monosubstituted phenyl-sulfonyl group in the target compound.
(b) 1-(Unsubstituted/Substituted)-3,5-Dimethyl-1H-pyrazole Derivatives
  • Activity : Exhibits antiepileptic and antimicrobial effects.
  • Synthesis : Cycloaddition of acetylacetone with hydrazine derivatives.
  • Key difference : The absence of sulfonyl or halogen groups limits electronic diversity compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₄H₁₆BrN₂O₂S ~385 (estimated) 4-Bromo-3-methylphenylsulfonyl Not reported -
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole C₁₆H₁₆N₂O₂S 300.38 4-Methylphenylsulfonyl None reported
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole C₁₄H₁₇ClN₂O₃S 328.81 4-Chloro-3-propoxyphenylsulfonyl None reported
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole C₁₂H₁₃BrN₂ 265.15 4-Bromo-3-methylphenyl None reported
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole C₁₇H₁₆N₂O 264.33 2-Hydroxyethyl, diphenyl Hypotensive, analgesic

Structural and Functional Insights

  • Sulfonyl Group Impact : Enhances solubility and provides a handle for hydrogen bonding or ionic interactions, as seen in analogs like 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
  • Synthetic Flexibility : Substitutions on the phenyl ring (e.g., propoxy in , chloro in ) allow tuning of electronic and steric properties.

Biological Activity

The compound 1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20BrN3O2S
  • Molecular Weight : 434.35 g/mol
  • LogP : 4.6435
  • Polar Surface Area : 55.306 Ų

These properties suggest a relatively lipophilic compound with potential for cell membrane permeability, which is essential for biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to This compound demonstrated cytotoxic effects and potential synergistic activity when combined with doxorubicin, a standard chemotherapy drug. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. For instance, compounds in this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazoles could reduce these cytokines' levels significantly, suggesting a mechanism that may involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has also been explored. Studies have reported that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazoles demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and norfloxacin . The specific interactions at the bacterial cell wall or metabolic pathways may explain this activity.

The biological effects of This compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell survival and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that pyrazoles can increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells, thereby promoting apoptosis .

Research Findings and Case Studies

StudyFindings
Umesha et al., 2009Tested pyrazole derivatives in MCF-7 and MDA-MB-231 cells; showed significant cytotoxicity and potential synergistic effects with doxorubicin .
Selvam et al., 2014Developed novel pyrazole derivatives with high anti-inflammatory activity; inhibited TNF-α and IL-6 effectively .
Burguete et al., 2014Evaluated antimicrobial properties against various bacterial strains; some compounds showed promising results comparable to standard antibiotics .

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